5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
Description
The compound 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic molecule combining a pyrazole and a 1,3,4-thiadiazole scaffold. The pyrazole ring is substituted with a bromine atom at position 4 and a 2-fluoroethyl group at position 1, while the thiadiazole moiety bears an amine group at position 2. Bromine and fluorine substituents are known to influence lipophilicity, hydrogen bonding, and interactions with biomolecular targets, making this compound a candidate for pharmaceutical applications, particularly in oncology and infectious diseases .
Properties
IUPAC Name |
5-[4-bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN5S/c8-4-3-11-14(2-1-9)5(4)6-12-13-7(10)15-6/h3H,1-2H2,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMFWQREIHQNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)C2=NN=C(S2)N)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the thiadiazole moiety. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
- Antimicrobial Activity : Compounds containing thiadiazole and pyrazole rings have been reported to exhibit antimicrobial properties. Studies indicate that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Anticancer Potential : Thiadiazoles are recognized for their anticancer activities. Research has shown that compounds similar to 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Synthetic Utility
The synthesis of 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves several steps that can be optimized for yield and purity. The compound can be synthesized through multi-step reactions involving the bromination of pyrazole derivatives followed by thiadiazole formation through cyclization reactions.
Synthesis Overview
- Bromination : Starting with a suitable pyrazole derivative, bromination can be achieved using bromine or N-bromosuccinimide.
- Fluoroethylation : The introduction of the fluoroethyl group can be performed using fluoroethyl halides in the presence of bases.
- Thiadiazole Formation : Cyclization can be achieved by reacting the intermediate with thiocarbohydrazide under acidic or basic conditions.
Case Study 1: Antimicrobial Screening
A study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that a related thiadiazole derivative reduced cell viability in human cancer cell lines by inducing apoptosis through caspase activation pathways. This highlights the potential for developing new anticancer therapies based on this compound's structure .
Mechanism of Action
The mechanism of action of 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis with structurally related derivatives:
Physicochemical Properties
- Solubility : The amine group in thiadiazole enhances water solubility, counterbalancing hydrophobic substituents like bromine .
Biological Activity
5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole ring and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 223.04 g/mol. The presence of bromine and fluorine atoms suggests potential for enhanced biological activity due to their electronegative nature.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant antimicrobial activity. The thiadiazole ring is known for its ability to interact with various biological targets, leading to inhibition of microbial growth. For instance, studies have shown that compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 μg/mL |
| Compound B | Escherichia coli | 64 μg/mL |
| Compound C | Candida albicans | 42 μg/mL |
Anti-cancer Activity
The 1,3,4-thiadiazole scaffold has been linked to anticancer properties. Mechanistically, these compounds can inhibit DNA synthesis and affect cell cycle progression. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A-549 (lung cancer) .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative X | HepG2 | 15 |
| Thiadiazole Derivative Y | A-549 | 20 |
The biological activity of 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It might interact with specific receptors or ion channels, modulating cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in cells, leading to apoptosis.
Case Studies
Recent studies have evaluated the efficacy of similar compounds in preclinical models. For example:
- A study highlighted the antibacterial effects of a related thiadiazole derivative against Pseudomonas aeruginosa, showing significant inhibition at low concentrations .
- Another investigation into the anticancer potential revealed that certain thiadiazole derivatives could reduce tumor size in animal models by targeting specific signaling pathways involved in tumorigenesis .
Q & A
Q. What are the established synthetic routes for preparing 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine?
The synthesis typically involves cyclization reactions and functional group modifications. For example:
- Cyclization with POCl₃ : A common method involves reacting substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) using ammonia to precipitate the product .
- Heterocycle Formation : Microwave-assisted synthesis (e.g., ) can enhance efficiency for thiadiazole-pyrazole hybrids. For brominated analogs, intermediates like 5-bromo-1,3,4-thiadiazol-2-amine (CAS 37566-39-5) are synthesized via nucleophilic substitution with bromine sources .
Q. How is the structural characterization of this compound performed?
- X-ray Crystallography : Used to determine dihedral angles (e.g., 36.69° between thiazole and benzene rings) and conformational analysis (envelope puckering in pyrrolidine rings) .
- Spectroscopy : NMR and IR confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹), while mass spectrometry validates molecular weight (e.g., 180.02 g/mol for brominated thiadiazoles) .
Q. What are the preliminary methods to screen its biological activity?
- Antimicrobial Assays : Disk diffusion or microdilution methods (e.g., against Candida albicans or Staphylococcus aureus) are used, with MIC values compared to reference drugs .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for cannabinoid receptors) assess affinity using tritiated ligands and membrane preparations .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization steps in synthesis?
Q. How to address contradictions in reported biological activities of thiadiazole derivatives?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations) across studies. For example, antifungal activity may vary due to solvent-dependent bioavailability .
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines) to confirm IC₅₀ values .
Q. What advanced techniques differentiate conformational isomers in crystallographic studies?
Q. How do substituents (e.g., 2-fluoroethyl) influence biological activity?
Q. What computational methods predict interaction mechanisms with biological targets?
Q. How to purify the compound to >95% purity for in vivo studies?
Q. What are the safety protocols for handling brominated/fluorinated intermediates?
- Waste Management : Store halogenated waste separately and neutralize POCl₃ with aqueous ammonia before disposal .
- PPE Requirements : Use nitrile gloves, fume hoods, and gas detectors to monitor volatile byproducts (e.g., HBr) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
